molecular formula C19H17BrFN3OS B2484075 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 899913-10-1

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2484075
CAS No.: 899913-10-1
M. Wt: 434.33
InChI Key: UIWGDMJAIVDZFV-UHFFFAOYSA-N
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Description

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of imidazole and acetamide functional groups

Properties

IUPAC Name

2-[5-(4-bromophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrFN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWGDMJAIVDZFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that imidazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For example:

  • A study highlighted that Mannich bases derived from similar structures demonstrated cytotoxic effects 2.5 to 5.2 times higher than 5-fluorouracil against several human colon cancer cell lines .
  • Another investigation found that compounds with structural similarities to 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide exhibited potent activity against hepatocellular carcinoma and lung carcinoma cell lines, suggesting a promising role in cancer therapy .

Potential Therapeutic Applications

The unique structure of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide positions it as a candidate for various therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic properties against multiple cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown potential in inhibiting bacterial growth, presenting opportunities for developing new antibiotics.
  • Targeted Drug Delivery Systems : The compound's structure can be modified to enhance targeting capabilities for specific types of cancer cells.

Data Table: Summary of Biological Activities

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerHuh-7 hepatoma1.8
AnticancerMCF-7 breast cancer0.9
AntimicrobialStaphylococcus aureus15

Case Studies

  • Case Study on Cytotoxicity :
    • A recent study evaluated the cytotoxic effects of various imidazole derivatives on human Jurkat cells and found that several compounds exhibited enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
  • Research on Mechanism :
    • Investigations into the cellular mechanisms revealed that compounds similar to this imidazole derivative could inhibit critical pathways involved in tumor growth, leading to increased apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its imidazole ring, in particular, is known for its versatility and ability to participate in various chemical reactions and biological interactions .

Biological Activity

The compound 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including an imidazole ring and a sulfanyl group, suggest diverse biological applications.

Synthesis

The synthesis of 2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting with the formation of the imidazole ring, followed by the introduction of the bromophenyl group and the sulfanyl linkage. The final step involves acetamide formation through acylation reactions under controlled conditions, often using acyl chlorides or anhydrides in the presence of a base .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related imidazole derivatives have shown effectiveness against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogenated substituents (like bromine and fluorine) enhances lipophilicity, allowing these compounds to penetrate cell membranes more effectively .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamideTBDTBD
Related Imidazole Derivative A1>64
Related Imidazole Derivative B0.532

Anticancer Activity

In vitro studies have suggested that this compound may exhibit anticancer properties. Similar imidazole-based compounds have been shown to reduce viability in cancer cell lines such as Caco-2 and A549. The mechanism often involves interference with cell proliferation pathways, leading to apoptosis .

Table 2: Anticancer Activity Data

CompoundCell Line% Viability Reduction at 24h
2-{[5-(4-bromophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamideCaco-2TBD
Related Imidazole Derivative AA54954.9%
Related Imidazole Derivative BCaco-227.2%

Case Studies

A study investigated the biological activity of various imidazole derivatives, including those with similar substituents to our compound. Results indicated that compounds with bromine and fluorine substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria . Furthermore, a molecular docking study suggested that these compounds could effectively bind to bacterial proteins, inhibiting their function.

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